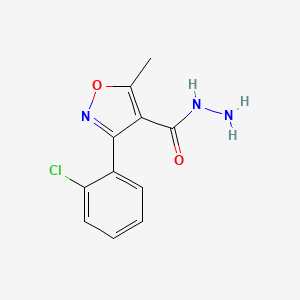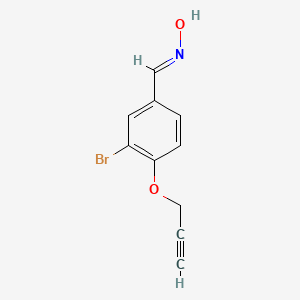
3-(2-chlorophenyl)-5-methyl-4-isoxazolecarbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-(2-chlorophenyl)-5-methyl-4-isoxazolecarbohydrazide” is part of a broader family of chemical compounds that have been synthesized and characterized for various purposes including biological evaluation and molecular structure analysis. These compounds are typically studied for their chemical reactions, physical and chemical properties, and potential applications in different fields, excluding their use in drugs and related dosages.
Synthesis Analysis
The synthesis of related compounds involves various chemical reactions, typically starting from basic chemical substrates to the desired product through a series of steps. For instance, compounds with similar structures have been synthesized using different reagents and conditions and characterized by spectroscopic techniques before being confirmed by X-ray crystal structure analysis (Nanjunda-Swamy et al., 2005).
Molecular Structure Analysis
Molecular structure analysis, such as X-ray diffraction, provides detailed information on the spatial arrangement of atoms within the compound. This analysis helps in understanding the geometric parameters, bonding patterns, and overall structure, which are crucial for determining the compound's reactivity and properties. Studies have revealed detailed crystalline structures and molecular geometries of similar compounds, contributing to a deeper understanding of their molecular frameworks (Bozopoulos et al., 1980).
Chemical Reactions and Properties
These compounds participate in a variety of chemical reactions, influenced by their structural attributes. The functional groups present, such as the isoxazole ring and the hydrazide moiety, play significant roles in their reactivity. Chemical properties like solubility, reactivity with other chemicals, and potential as intermediates in synthesis are of interest. However, specific reactions and properties for “3-(2-chlorophenyl)-5-methyl-4-isoxazolecarbohydrazide” have not been detailed in available research.
Physical Properties Analysis
The physical properties, such as melting point, boiling point, solubility in various solvents, and crystal structure, are essential for handling and application of the compound. These properties are determined through experimental methods and contribute to the compound’s characterization and potential usage in various applications. However, detailed physical properties specific to “3-(2-chlorophenyl)-5-methyl-4-isoxazolecarbohydrazide” were not found in the literature reviewed.
Chemical Properties Analysis
Chemical properties involve the compound’s behavior in reactions, its stability, and its interactions with other chemical entities. This can include its acidity or basicity, its susceptibility to oxidation or reduction, and its potential to undergo specific types of chemical reactions. For the specific compound , while direct information is not available, related compounds have been examined for their reactivity and interaction with other molecules (Karrouchi et al., 2020).
Scientific Research Applications
Chemical Synthesis and Antimicrobial Activity
3-(2-chlorophenyl)-5-methyl-4-isoxazolecarbohydrazide, due to its structural features, can be anticipated to serve as a key intermediate in the synthesis of various heterocyclic compounds. For instance, compounds with similar structural motifs have been synthesized and evaluated for their antimicrobial activities. In one study, a series of novel heterocyclic compounds derived from similar hydrazide structures were synthesized and investigated for their lipase and α-glucosidase inhibition activities, showcasing the potential of such compounds in medicinal chemistry (Bekircan, Ülker, & Menteşe, 2015).
Antimicrobial and Anthelmintic Applications
Another research avenue for compounds similar to 3-(2-chlorophenyl)-5-methyl-4-isoxazolecarbohydrazide is in the development of antimicrobial and anthelmintic agents. Derivatives of 3-chlorobenzothiophene-2-carbohydrazide have been synthesized and evaluated for their antimicrobial and anthelmintic activities, indicating the potential use of similar structures in creating new treatments for infections and parasitic diseases (Naganagowda & Padmashali, 2010).
Agricultural Applications
Furthermore, such chemical structures can find applications in agriculture. For example, carbendazim and tebuconazole, compounds with related functional groups, have been used in solid lipid nanoparticles and polymeric nanocapsules for sustained release in agricultural applications. This showcases the potential of 3-(2-chlorophenyl)-5-methyl-4-isoxazolecarbohydrazide derivatives in developing novel agricultural chemicals that can provide sustained release and improved efficacy in plant protection (Campos et al., 2015).
Safety and Hazards
properties
IUPAC Name |
3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3O2/c1-6-9(11(16)14-13)10(15-17-6)7-4-2-3-5-8(7)12/h2-5H,13H2,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VECXHNOGNQTCGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Chlorophenyl)-5-methyl-1,2-oxazole-4-carbohydrazide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{[5-(2,5-dimethyl-4-nitrophenyl)-2-furyl]methylene}-4H-1,2,4-triazol-4-amine](/img/structure/B5540334.png)
![1-[2-methoxy-4-(methylthio)benzoyl]-5,6-dimethyl-1H-benzimidazole](/img/structure/B5540342.png)
![1-{3-[(4-fluorobenzyl)thio]propanoyl}-3-(1-methyl-1H-imidazol-2-yl)piperidine](/img/structure/B5540347.png)
![8-(2,5-dimethyl-3-furoyl)-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5540348.png)
![N~1~,N~1~-dimethyl-N~2~-[2-methyl-5-(methylsulfonyl)pyrimidin-4-yl]-1-(3-methyl-2-thienyl)ethane-1,2-diamine](/img/structure/B5540354.png)
![(1S*,5R*)-3-benzoyl-N-benzyl-3,6-diazabicyclo[3.2.2]nonane-6-carboxamide](/img/structure/B5540363.png)
![9-ethyl-4-hydroxy-11-(trifluoromethyl)-7,8,9,10-tetrahydropyrimido[4',5':4,5]thieno[2,3-b]quinolin-2(1H)-one](/img/structure/B5540364.png)




![N-(2,5,6-trimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)urea](/img/structure/B5540420.png)
![methyl 4-[(3,4-dimethoxybenzoyl)amino]benzoate](/img/structure/B5540441.png)